molecular formula C23H25N3O2 B2962059 N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide CAS No. 442671-63-8

N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide

Cat. No.: B2962059
CAS No.: 442671-63-8
M. Wt: 375.472
InChI Key: IVNSJZPEUBLDLA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-14(27)24-16-10-8-15(9-11-16)22-21-19(12-23(2,3)13-20(21)28)25-17-6-4-5-7-18(17)26-22/h4-11,22,25-26H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNSJZPEUBLDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tricyclic core, followed by functionalization to introduce the acetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound .

Scientific Research Applications

N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 442671-63-8
  • Molecular Formula : C23H25N3O2
  • Molecular Weight : 375.46 g/mol .

Structural Features: This compound features a dibenzodiazepine-derived tricyclic core with a 14,14-dimethyl substitution and a 12-oxo group. Its tricyclic framework suggests possible applications in kinase inhibition or central nervous system (CNS) modulation due to structural similarities to known bioactive diazatricyclo compounds .

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and its closest analogs:

Parameter Target Compound N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide
CAS Number 442671-63-8 618393-20-7 1207021-52-0
Molecular Formula C23H25N3O2 C21H22N3O2S2 C23H19FN2O3S
Molecular Weight 375.46 g/mol 425.6 g/mol 422.5 g/mol
Key Substituents 14,14-dimethyl, 12-oxo, acetamide 7-thia, prop-2-enyl, sulfanyl 4-fluorophenyl, sulfanyl, 2-oxa
Heteroatoms N, O N, O, S N, O, S, F
Pharmacological Implications Potential kinase/CNS activity due to tricyclic diazepine core Enhanced metabolic stability via sulfur; possible thiol-mediated interactions Fluorine improves bioavailability; sulfanyl may modulate target binding
Toxicity Data Not available Not available Not available

Detailed Analysis of Structural Variations

Heteroatom Composition :
  • The target compound contains oxygen and nitrogen in its tricyclic core, favoring hydrogen bonding and moderate lipophilicity .
  • The sulfur-containing analog (CAS 618393-20-7) incorporates thiophene and sulfanyl groups , which may enhance metabolic stability but reduce aqueous solubility due to increased hydrophobicity .
Substituent Effects :
  • The prop-2-enyl group in CAS 618393-20-7 introduces a reactive alkene, which could participate in Michael addition reactions or oxidative metabolism .
  • The fluorine atom in CAS 1207021-52-0 enhances electron-withdrawing effects, stabilizing aromatic rings and resisting cytochrome P450-mediated degradation .
Pharmacological Potential :
  • Target Compound : The dibenzodiazepine-like structure suggests affinity for kinases or GABA receptors, though specific activity data are lacking .
  • Fluorinated Analog : Fluorine’s presence could improve CNS penetration, making it a candidate for neurotherapeutics, though toxicity risks remain uncharacterized .

Biological Activity

N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide is a complex organic compound that belongs to the benzodiazepine family, characterized by its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzamide moiety and a unique bicyclic framework. The molecular formula is C25H28N2O5C_{25}H_{28}N_{2}O_{5} with a molecular weight of 436.50 g/mol. Its synthesis typically involves multiple steps starting from readily available precursors, including the cyclization of o-phenylenediamine with diketones under acidic conditions.

PropertyValue
Molecular FormulaC25H28N2O5
Molecular Weight436.50 g/mol
CAS Number442671-63-8
Boiling PointNot available
Purity≥90%

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes in the central nervous system (CNS). It is believed to modulate neurotransmitter activity by binding to benzodiazepine receptors, which can lead to anxiolytic and sedative effects.

Pharmacological Effects

Research indicates that this compound may possess various pharmacological properties:

  • Anxiolytic Activity : By interacting with GABA_A receptors, it may reduce anxiety levels.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Case Studies

  • Neuroprotective Study : In a study examining the effects of similar compounds on neuronal cells subjected to oxidative stress, it was found that derivatives of this compound could significantly reduce cell death and promote survival pathways (PMC8243516) .
  • Phospholipidosis Induction : A study highlighted that cationic amphiphilic drugs could induce phospholipidosis through inhibition of lysosomal phospholipase A2 (PLA2G15). This compound was included in a library of compounds tested for this activity and showed significant inhibition (PMC7246738) .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticReduction in anxiety levelsPMC8243516
NeuroprotectiveIncreased cell survivalPMC8243516
Enzyme InhibitionInhibition of PLA2G15PMC7246738

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[...]acetamide?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the construction of the tricyclic core. For example:

Core Formation : Use [2+2] cycloaddition or ring-closing metathesis to assemble the diazatricyclic scaffold.

Functionalization : Introduce the dimethyl and oxo groups via alkylation/oxidation (e.g., using tert-butyl hydroperoxide).

Acetamide Attachment : Couple the tricyclic intermediate with 4-aminophenylacetamide via Buchwald-Hartwig amination or nucleophilic substitution .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for coupling reactions) to improve yields.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Key Methods :

  • Spectroscopy :
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm).
  • FT-IR : Confirm amide C=O stretches (~1680 cm⁻¹) and tricyclic ring vibrations .
  • Chromatography :
  • HPLC-MS : Assess purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Verify molecular formula (e.g., C₂₄H₂₆N₂O₂) with <0.3% deviation .

Advanced Research Questions

Q. How can structural ambiguities in the tricyclic core be resolved?

  • Approach :

  • X-ray Crystallography : Single-crystal diffraction (e.g., CCDC 2209381) confirms bond angles and stereochemistry, resolving chair vs. boat conformations .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic environments, validated against experimental NMR shifts .
    • Challenges : Crystallization may require slow evaporation in dichloromethane/hexane mixtures.

Q. How should researchers address contradictory biological activity data in in vitro assays?

  • Strategies :

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis).

Mechanistic Profiling : Use kinase inhibition panels or proteomics to validate target engagement .

Control Experiments : Rule out assay interference (e.g., fluorescence quenching) via counter-screening .

  • Data Integration : Align results with theoretical models (e.g., QSAR for acetamide derivatives) to prioritize follow-up studies .

Q. What computational methods are effective for predicting this compound’s reactivity and stability?

  • Tools :

  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/PBS buffers to assess hydrolytic stability.
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict sites for electrophilic attack (e.g., oxo group at C12) .
    • Validation : Compare computed degradation pathways (e.g., amide hydrolysis) with accelerated stability studies (40°C/75% RH for 4 weeks) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • GHS Classification :

Hazard CategoryPrecautions
Acute Toxicity (Oral, Cat. 4)Use fume hoods; avoid ingestion.
Skin Irritation (Cat. 2)Wear nitrile gloves and lab coats.
Respiratory SensitizationUse N95 masks in powder handling .
  • Storage : Keep desiccated at –20°C in amber vials to prevent photodegradation.

Troubleshooting and Contradictions

Q. How can researchers reconcile discrepancies in reported toxicity data?

  • Steps :

Source Evaluation : Prioritize peer-reviewed studies over vendor SDS entries (e.g., Ambeed’s data gaps in reproductive toxicity) .

In Silico Tools : Apply ADMET predictors (e.g., SwissADME) to estimate LD₅₀ and hepatotoxicity risks.

Empirical Testing : Conduct in vivo acute toxicity assays (OECD 423) with staggered dosing .

Methodological Tables

Table 1 : Key Spectral Signatures for Structural Confirmation

TechniqueDiagnostic PeaksPurpose
¹H NMRδ 2.1 (s, CH₃), δ 10.2 (s, NH)Confirm acetamide and tricyclic NH groups
FT-IR1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N)Verify amide and heterocyclic bonds
HRMS[M+H]⁺ m/z 385.2012Validate molecular weight

Table 2 : Reaction Optimization Parameters

StepVariableOptimal Range
CyclizationTemperature80–100°C
CouplingCatalyst (Pd) Loading5–10 mol%
PurificationColumn ChromatographySilica gel, 5% EtOAc/hexane

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